molecular formula C14H11N5O4S2 B12411401 Mt KARI-IN-2

Mt KARI-IN-2

Cat. No.: B12411401
M. Wt: 377.4 g/mol
InChI Key: YEELHMPVDFYKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Mt KARI-IN-2 involves the design and development of analogues of (4-methoxyphenyl)carbamoyl (5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)amide . The synthetic route typically includes the following steps:

    Formation of the thiadiazole ring: This involves the reaction of appropriate starting materials under specific conditions to form the thiadiazole ring.

    Attachment of the nitrothiophene group: The nitrothiophene group is introduced to the thiadiazole ring through a substitution reaction.

    Carbamoylation: The final step involves the carbamoylation of the intermediate compound to form this compound.

Chemical Reactions Analysis

Mt KARI-IN-2 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amino group.

    Substitution: Substitution reactions can take place at the thiadiazole and nitrothiophene groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Mt KARI-IN-2 exerts its effects by inhibiting the enzyme ketol-acid reductoisomerase (KARI) in Mycobacterium tuberculosis. This enzyme is involved in the biosynthesis of branched-chain amino acids, which are essential for bacterial growth and survival . By inhibiting KARI, this compound disrupts the production of these amino acids, leading to the inhibition of bacterial growth. The molecular targets and pathways involved include the active site of KARI, where this compound binds and prevents the enzyme from catalyzing its reactions .

Comparison with Similar Compounds

Mt KARI-IN-2 is unique in its high potency and low cytotoxicity compared to other KARI inhibitors. Similar compounds include:

These compounds also exhibit inhibitory activity against Mycobacterium tuberculosis but may differ in their potency and cytotoxicity profiles.

Properties

Molecular Formula

C14H11N5O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl]thiourea

InChI

InChI=1S/C14H11N5O4S2/c1-22-9-4-2-8(3-5-9)15-13(24)16-14-18-17-12(25-14)10-6-7-11(23-10)19(20)21/h2-7H,1H3,(H2,15,16,18,24)

InChI Key

YEELHMPVDFYKPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=NN=C(S2)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.